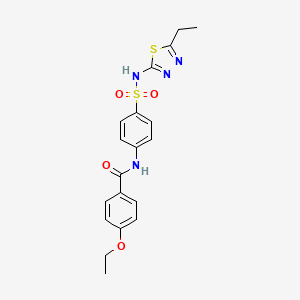

4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

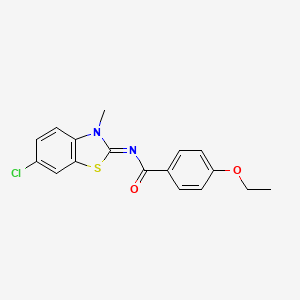

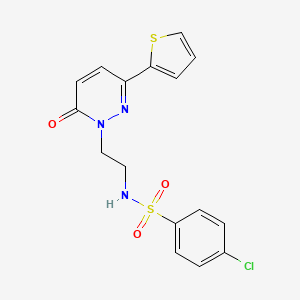

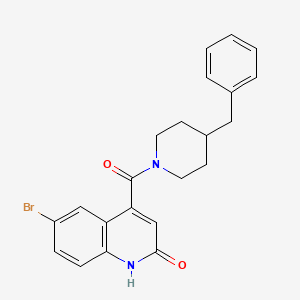

While specific synthesis methods for this compound are not available, it likely involves the coupling of a benzamide with a sulfonamide, which itself is likely derived from a thiadiazole .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a benzamide moiety, a sulfonamide group, and a thiadiazole ring . These groups are common in many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides, sulfonamides, and thiadiazoles each have characteristic physical and chemical properties .Aplicaciones Científicas De Investigación

Antiproliferative Activities

The compound has demonstrated antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6). Researchers have evaluated its effects using the BrdU cell proliferation ELISA assay. Notably, 5-fluorouracil and cisplatin were used as standards for comparison .

Medicinal Intermediates and Organic Synthesis

4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide finds applications as a medicinal intermediate and in organic synthesis. Its chemical properties make it useful in creating other compounds or as a building block for drug development .

Angiotensin II Antihypertensive Activity

Another intriguing application lies in its potent angiotensin II antihypertensive activity. This property positions it as a potential therapeutic agent for treating circulatory system diseases, including hypertensive conditions, heart diseases (such as hypercardia, heart failure, and cardiac infarction), strokes, cerebral apoplexy, and nephritis .

Pharmaceutical Research and Drug Design

Researchers may explore this compound further in the context of drug design and development. Its unique structure, combining a benzamide core with a sulfamoyl group and a thiadiazole ring, could inspire novel drug candidates for various medical conditions .

Computational Chemistry and Molecular Modeling

Given its complex structure, computational chemistry techniques can be employed to study its interactions with biological targets. Molecular dynamics simulations and docking studies could reveal insights into its binding modes and potential mechanisms of action .

Biological and Pharmacological Studies

Researchers may investigate its effects on specific biological pathways, such as cell signaling, apoptosis, or enzyme inhibition. Pharmacological studies can shed light on its safety profile, pharmacokinetics, and potential side effects.

Direcciones Futuras

The future study of this compound could involve elucidating its synthesis, characterizing its structure, studying its reactivity, determining its mechanism of action, and assessing its physical and chemical properties. Such studies could potentially reveal interesting biological activities and applications .

Propiedades

IUPAC Name |

4-ethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-3-17-21-22-19(28-17)23-29(25,26)16-11-7-14(8-12-16)20-18(24)13-5-9-15(10-6-13)27-4-2/h5-12H,3-4H2,1-2H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSHUYQAVUIMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)

![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)